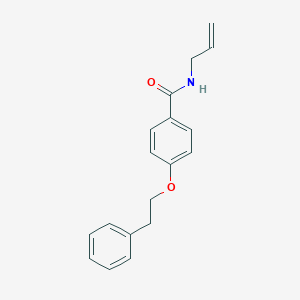
N-allyl-4-(2-phenylethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-(2-phenylethoxy)benzamide is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
Anticancer Properties
Research has indicated that derivatives of N-allyl-4-(2-phenylethoxy)benzamide exhibit promising anticancer activity. For instance, compounds with similar structural features have been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. A study showed that certain benzamide derivatives were effective against human colorectal carcinoma cells, with IC50 values indicating potent anticancer effects .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Studies have demonstrated that modifications to the benzamide structure can enhance antibacterial and antifungal properties. For example, derivatives with halogenated phenyl groups have exhibited increased activity against Gram-positive and Gram-negative bacteria, as well as fungi . This suggests that this compound could be developed into a scaffold for new antimicrobial agents.
Potential Applications in Drug Development
Given its biological activities, this compound has potential applications in drug development:
- Cancer Therapeutics : Its anticancer properties make it a candidate for further development into targeted therapies for various cancers.
- Antimicrobial Agents : The compound's efficacy against microbial pathogens positions it as a potential lead compound in the search for new antibiotics or antifungals.
Material Science Applications
Beyond biological applications, this compound may also find utility in material science:
- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with specific properties, potentially enhancing material characteristics such as thermal stability or mechanical strength.
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C18H19NO2 |
|---|---|
Poids moléculaire |
281.3g/mol |
Nom IUPAC |
4-(2-phenylethoxy)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H19NO2/c1-2-13-19-18(20)16-8-10-17(11-9-16)21-14-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20) |
Clé InChI |
ISSOZXAUPYTKOI-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
SMILES canonique |
C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















